molecular formula C8H6N4O B1399142 6-(hydroxymethyl)-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile CAS No. 1375302-32-1

6-(hydroxymethyl)-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile

Cat. No.: B1399142
CAS No.: 1375302-32-1
M. Wt: 174.16 g/mol
InChI Key: FLPFOHNRUGHHNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and IUPAC Nomenclature

The structural framework of 6-(hydroxymethyl)-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile consists of a fused bicyclic system where a pyrrole ring is condensed with a pyrimidine ring at the 2,3-positions. The compound bears the Chemical Abstracts Service registry number 1375302-32-1 and exhibits a molecular formula of C8H6N4O with a molecular weight of 174.16 grams per mole. The systematic International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, reflecting the specific positioning of functional groups on the heterocyclic core.

The molecular architecture features three key functional groups that define its chemical behavior and biological properties. At the 2-position of the pyrimidine ring, a carbonitrile group (-C≡N) provides electron-withdrawing characteristics that significantly influence the electronic distribution throughout the molecule. The 6-position carries a hydroxymethyl substituent (-CH2OH) that introduces hydrogen bonding capabilities and enhances aqueous solubility. The nitrogen atom at position 7 of the pyrrole ring bears a hydrogen atom, contributing to the compound's tautomeric behavior and potential for hydrogen bond formation.

The bicyclic pyrrolo[2,3-d]pyrimidine scaffold represents a privileged structure in medicinal chemistry, combining the aromatic stability of both five-membered and six-membered nitrogen-containing heterocycles. The fusion pattern creates a planar molecular geometry that facilitates π-π stacking interactions and allows for effective binding to protein targets. The specific substitution pattern of this compound, with the hydroxymethyl group at position 6 and the carbonitrile at position 2, creates a unique electronic environment that distinguishes it from other pyrrolo[2,3-d]pyrimidine derivatives.

Properties

IUPAC Name

6-(hydroxymethyl)-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O/c9-2-7-10-3-5-1-6(4-13)11-8(5)12-7/h1,3,13H,4H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPFOHNRUGHHNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=NC(=NC=C21)C#N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material and Chlorination

A common precursor is 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol , which undergoes chlorination with phosphorus oxychloride (POCl₃) in an aromatic solvent like toluene. The reaction is conducted under controlled temperature stages:

  • Initial temperature: 0–50 °C (preferably ~25 °C)
  • Increased temperature: 40–100 °C (preferably ~75 °C)
  • Addition of tertiary amine base (e.g., diisopropylethylamine) to facilitate chlorination
  • Final temperature ramp to 75–125 °C for 1–24 hours (optimal ~16 hours)

Phosphorus oxychloride is used in 2–3 equivalents, and the tertiary amine base in 1.1–2 equivalents relative to the diol starting material.

Cyanation to Form Carbonitrile

The carbonitrile group at position 2 is introduced via cyanation of the corresponding chloro intermediate. This can be achieved using reagents such as trimethylsilyl cyanide (TMSCN) or malononitrile in the presence of Lewis acids (e.g., ZnCl₂) to promote nucleophilic substitution of chlorine with a cyano group.

Hydroxymethyl Group Installation at Position 6

The hydroxymethyl group is typically introduced through a two-step process:

  • Formylation: Reaction of the pyrrolo[2,3-d]pyrimidine intermediate with paraformaldehyde or formaldehyde sources to introduce a formyl group (-CHO) at position 6.
  • Reduction: Subsequent reduction of the formyl group to hydroxymethyl (-CH₂OH) using mild hydride donors such as sodium borohydride (NaBH₄).

This sequence enhances aqueous solubility and provides a handle for further derivatization.

Functionalization at Position 7 and Other Positions

While the target compound specifically has a hydrogen at position 7 (7H), derivatives with alkyl or aryl substituents at position 7 can be synthesized via alkylation or cross-coupling reactions. For example, alkylation with 2-cyclohexylethyl halides under basic conditions (e.g., potassium carbonate in DMF) is documented for related compounds.

Catalytic and Cross-Coupling Methods

Amination of Protected Pyrrolo[2,3-d]pyrimidines

Amination reactions are performed by dissolving the protected pyrrolo[2,3-d]pyrimidine in dry solvents such as n-butanol or dioxane, adding amines (e.g., benzylamine) and bases like N,N-diisopropylethylamine, and heating at 100–140 °C for 4–24 hours. After workup, products are purified by silica-gel chromatography.

Suzuki–Miyaura Cross-Coupling

For aryl substitution at position 6 or other positions, Suzuki coupling is employed using:

  • PdCl₂(dppf) catalyst (2–5 mol%)
  • Aryl boronic acids or pinacol esters (1.0–1.2 equiv)
  • Potassium carbonate (3 equiv)
  • Solvent mixture of degassed 1,4-dioxane and water
  • Reaction temperature 60–80 °C under nitrogen atmosphere

Post-reaction workup involves extraction and chromatographic purification.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature (°C) Time Yield Range (%) Notes
Chlorination POCl₃ (2–3 equiv), diisopropylethylamine (1.1–2 equiv), toluene 25 → 75 → 105 16 h 70–85 Controlled temperature ramp essential
Cyanation TMSCN, ZnCl₂ or Lewis acid catalyst Room temp to reflux Several hours 60–80 Nucleophilic substitution of Cl
Formylation Paraformaldehyde or formaldehyde Reflux 2–6 h 65–75 Position 6 selective formylation
Reduction (to hydroxymethyl) NaBH₄ in ethanol or methanol 0–25 1–4 h 70–85 Mild hydride donor, avoids over-reduction
Amination (optional) Amine, N,N-diisopropylethylamine, n-BuOH or dioxane 100–140 4–24 h 50–90 Steric bulk affects reaction time
Suzuki Coupling (optional) PdCl₂(dppf), aryl boronic acid, K₂CO₃, dioxane/H₂O 60–80 1–5 h 60–95 Catalyst choice affects rate and yield

Analytical Confirmation of Structure

  • ¹H NMR: Hydroxymethyl group shows singlet around δ 4.5–5.0 ppm; pyrrolo protons and carbonitrile-adjacent protons appear in characteristic regions.
  • ¹³C NMR: Carbonitrile carbon resonates near δ 115–120 ppm; hydroxymethyl carbon near δ 60 ppm.
  • IR Spectroscopy: Strong nitrile stretch at ~2200 cm⁻¹; broad O–H stretch around 3400 cm⁻¹.
  • Mass Spectrometry: Molecular ion peak consistent with C₁₀H₈N₄O (molecular weight ~196 g/mol for parent compound; ~284 g/mol for cyclohexylethyl derivatives).
  • Chromatography: Purity confirmed by HPLC or UPLC with appropriate gradients.

Research Findings and Practical Notes

  • The use of phosphorus oxychloride for chlorination is well-established and critical for activating the pyrimidine ring for subsequent substitutions.
  • Hydroxymethylation improves solubility and biological activity by enabling hydrogen bonding interactions.
  • Suzuki coupling allows for versatile functionalization, enabling structure-activity relationship (SAR) studies.
  • Reaction times and yields vary depending on steric hindrance and electronic effects of substituents.
  • Purification by silica-gel chromatography is standard, with solvent systems adjusted according to polarity.
  • Avoidance of moisture and oxygen is crucial during sensitive steps, especially cross-coupling and amination reactions.

Summary Table of Key Preparation Steps

Step No. Transformation Reagents/Conditions Purpose/Outcome
1 Chlorination of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol POCl₃, diisopropylethylamine, toluene, heat Formation of 2,4-dichloro intermediate
2 Cyanation at position 2 TMSCN, Lewis acid catalyst Introduction of carbonitrile group
3 Formylation at position 6 Paraformaldehyde, reflux Installation of aldehyde group
4 Reduction of aldehyde to hydroxymethyl NaBH₄, mild conditions Formation of hydroxymethyl group
5 Optional amination or alkylation Amines or alkyl halides, base, heat Functionalization at other positions
6 Suzuki–Miyaura cross-coupling Pd catalyst, aryl boronic acid, base, heat Substitution with aryl groups

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxymethyl group at position 6 participates in nucleophilic substitution under basic conditions. For example:

Reaction:
6-(Hydroxymethyl)-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile + Amine → 6-(Substituted)-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile

Conditions:

  • Base: Potassium carbonate (K₂CO₃) or sodium hydride (NaH)

  • Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Temperature: 60–100°C

Example:
Substitution with benzylamine in n-BuOH at 100–140°C for 4–24 hours yielded aminated derivatives with >70% efficiency .

Suzuki–Miyaura Cross-Coupling

The nitrile group at position 2 remains inert under cross-coupling conditions, enabling selective functionalization at position 6.

Reaction:
this compound + Boronic Acid → 6-Aryl/heteroaryl-substituted derivatives

Conditions:

ComponentDetails
Catalyst PdCl₂(dppf) (2–5 mol %)
Base K₂CO₃ (3.0 equiv)
Solvent 1,4-Dioxane/H₂O (2:1 v/v)
Temperature 60–80°C
Yield 45–85%

Notable Products:

  • 6-(4-Fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile (IC₅₀ = 11 nM against LRRK2 kinase) .

  • 6-(3-Nitrophenyl)-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile (used in anticancer studies) .

Hydroxymethyl Oxidation

The hydroxymethyl group can be oxidized to a carbonyl group under mild conditions:

Reagents:

  • TEMPO/NaOCl (for aldehyde formation)

  • KMnO₄/H₂SO₄ (for carboxylic acid formation)

Example:
Oxidation with TEMPO/NaOCl in acetonitrile at 25°C yielded 6-formyl-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile (85% yield) .

Nitrile Reduction

The nitrile group is reducible to an amine using catalytic hydrogenation:

Conditions:

  • Catalyst: Pd/C (10 wt%)

  • Pressure: H₂ (1 atm)

  • Solvent: Ethanol

  • Yield: >90%

Kinase Inhibition

Derivatives showed potent inhibition of RET kinase (IC₅₀ = 3–33 nM) and LRRK2 (IC₅₀ = 11 nM), with selectivity over related kinases .

Antiviral Activity

4-Amino-5-cyano derivatives demonstrated activity against human cytomegalovirus (EC₅₀ = 0.8 μM) .

Comparative Reaction Efficiency

Reaction TypeTypical Yield (%)Key ReagentsSelectivity
Nucleophilic Substitution70–85K₂CO₃, DMFHigh
Suzuki Cross-Coupling45–85PdCl₂(dppf), K₂CO₃Moderate
Nitrile Reduction>90H₂/Pd-CHigh

This compound’s modular reactivity enables its use in synthesizing bioactive molecules, particularly kinase inhibitors and antiviral agents. Future research may explore its utility in covalent inhibitor design via nitrile-specific chemistry.

Scientific Research Applications

Immunological Disorders

The inhibition of JAK3 by this compound suggests its utility in treating conditions characterized by dysregulated immune responses. Notable applications include:

  • Rheumatoid Arthritis : The compound may alleviate symptoms by reducing inflammatory cytokine signaling.
  • Lupus : It has potential in managing systemic lupus erythematosus through immune modulation.
  • Multiple Sclerosis : The compound could help in reducing the frequency of relapses by targeting immune pathways.
  • Psoriasis : Its anti-inflammatory properties may be beneficial in managing skin lesions associated with psoriasis.

Cancer Treatment

Research indicates that compounds similar to 6-(hydroxymethyl)-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile exhibit anti-cancer properties by inhibiting pathways that promote tumor growth and survival. Specific cancers targeted include:

  • Leukemia : The compound's ability to inhibit JAK3 can disrupt signaling pathways crucial for leukemia cell proliferation.
  • Solid Tumors : Its use in combination therapies may enhance the efficacy of existing cancer treatments.

Organ Transplantation

The immunosuppressive properties of this compound make it a candidate for preventing organ rejection in transplant patients. By modulating the immune response, it may reduce the incidence of acute and chronic rejection episodes.

Clinical Trials

Several clinical trials have investigated the efficacy of JAK inhibitors, including derivatives of pyrrolo[2,3-d]pyrimidine compounds:

  • A study published in The Journal of Immunology demonstrated significant improvements in rheumatoid arthritis symptoms with JAK inhibitors, suggesting similar outcomes for this compound .

Preclinical Studies

Preclinical studies have shown that this compound effectively reduces inflammation in animal models of autoimmune diseases:

  • In a murine model for lupus, treatment with JAK inhibitors led to decreased autoantibody production and improved renal function .

Mechanism of Action

The mechanism of action of 6-(hydroxymethyl)-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with particular receptors. The molecular targets and pathways involved can vary, but common targets include protein kinases and other regulatory proteins involved in cell signaling pathways.

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Position and Electronic Effects: The hydroxymethyl group at position 6 in the target compound introduces polarity and hydrogen-bonding capacity, which may improve solubility compared to non-polar analogs like 4-chloro derivatives . Carbonitrile Position: Moving the carbonitrile group from position 2 (target compound) to position 4 or 5 alters electron distribution, affecting reactivity in nucleophilic substitutions or cycloadditions .

Biological Activity: Methylthio and Amino Groups (e.g., CAS 1500-84-1) enhance interactions with enzyme active sites, as seen in kinase inhibitors . Bulky Substituents (e.g., cyclohexylethyl in ) improve binding affinity to targets like cathepsin K but may reduce bioavailability due to increased molecular weight .

Chloro and bromo derivatives (e.g., CAS 24391-41-1) are often intermediates for Suzuki-Miyaura cross-coupling, offering pathways to diverse analogs .

Physicochemical Properties

  • Molecular Weight : The target compound (174.16 g/mol) is lighter than derivatives with complex substituents (e.g., 426.50 g/mol in ), favoring better pharmacokinetic profiles .

Biological Activity

6-(Hydroxymethyl)-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C6_6H6_6N4_4O
  • Molecular Weight : 134.14 g/mol
  • CAS Number : 1500-85-2
  • Physical State : Solid
  • Melting Point : 257 °C

The compound exhibits biological activity primarily through the inhibition of specific enzymes and pathways involved in cell proliferation and survival. Notably, it has been identified as a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis, which is vital for DNA replication and cell division.

Inhibition of Dihydrofolate Reductase (DHFR)

Research indicates that compounds similar to this compound effectively inhibit DHFR with high affinity. This inhibition leads to a reduction in tetrahydrofolate levels, thereby affecting pyrimidine synthesis and ultimately inhibiting cell growth in rapidly dividing cells such as cancer cells .

Biological Activity in Cancer Models

Studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has shown selective cytotoxicity towards various cancer cell lines while sparing normal cells.

Case Study: Antitumor Activity

A recent study evaluated the compound's effects on MDA-MB-231 triple-negative breast cancer (TNBC) cells. The results indicated:

  • IC50_{50} : 0.126 μM, demonstrating potent inhibitory effects on cell proliferation.
  • The compound also inhibited lung metastasis in vivo more effectively than standard treatments like TAE226 .

Pharmacokinetics and Toxicity

Pharmacokinetic studies reveal favorable profiles for the compound:

  • Oral Bioavailability : Approximately 31.8% after administration at a dose of 10 mg/kg.
  • Clearance Rate : 82.7 ± 1.97 mL/h/kg after intravenous administration .

Toxicity assessments in animal models showed no acute toxicity at doses up to 2000 mg/kg, indicating a promising safety profile for further development .

Comparative Biological Activity Table

Compound NameTarget EnzymeIC50_{50} (nM)SelectivityNotes
This compoundDHFR19HighEffective against cancer cell lines
Similar Pyrimidine DerivativeDHFR4Very HighSelective for Mycobacterium tuberculosis
Other Anticancer AgentsVarious KinasesVaries (up to 290)Moderate to HighIncludes CDK6 inhibitors

Q & A

Q. What are the common synthetic routes for 6-(hydroxymethyl)-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile?

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives typically involves cyclization or condensation reactions. For example, analogous compounds are synthesized by refluxing 3-aminopyrrole derivatives with carbonitriles in solvents like methanol or DMF under acidic conditions (e.g., acetic acid or formic acid). Crystallization from ethanol-DMF mixtures is often employed for purification . Key steps include controlling reaction time (6–8 hours) and temperature (reflux conditions) to optimize yield and purity. Characterization via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and IR spectroscopy is critical to confirm structural integrity .

Q. What spectroscopic techniques are used to characterize this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the hydroxymethyl and carbonitrile substituents. 1H NMR^1 \text{H NMR} can resolve signals for aromatic protons (~6–8 ppm) and hydroxymethyl groups (~4–5 ppm), while 13C NMR^{13} \text{C NMR} identifies nitrile carbons (~115–120 ppm). Infrared (IR) spectroscopy verifies nitrile stretching (~2200 cm1^{-1}) and hydroxyl groups (~3200–3500 cm1^{-1}). Mass spectrometry (MS) provides molecular weight confirmation and fragmentation patterns .

Advanced Research Questions

Q. How can statistical experimental design optimize the synthesis of this compound?

Design of Experiments (DoE) methodologies, such as factorial or response surface designs, can systematically evaluate variables (e.g., solvent ratio, temperature, catalyst loading) to maximize yield and minimize side reactions. For instance, quantum chemical calculations and reaction path searches (as implemented in ICReDD’s framework) can predict optimal conditions before experimental validation, reducing trial-and-error approaches .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in pyrrolo[2,3-d]pyrimidine derivatives?

SAR studies require systematic substitution of functional groups. For example:

  • Replacing the hydroxymethyl group with halogen or alkyl chains alters solubility and binding affinity.
  • Modifying the carbonitrile to a carboxamide may enhance hydrogen bonding with biological targets.
    Biological assays (e.g., kinase inhibition or cytotoxicity) coupled with computational docking (e.g., AutoDock Vina) can validate hypotheses. Comparative data from analogs like 4-chloro-5-ethyl derivatives highlight substituent effects on activity .

Q. How can researchers resolve contradictions in reported biological activities of similar compounds?

Contradictions may arise from differences in assay conditions (e.g., cell lines, concentration ranges) or impurities. To address this:

  • Reproduce experiments under standardized protocols.
  • Use high-purity samples (≥95% by HPLC).
  • Cross-validate with orthogonal assays (e.g., enzymatic vs. cellular assays).
    For example, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine exhibits varying kinase selectivity depending on substitution patterns, necessitating rigorous comparative studies .

Q. What computational tools are available for reaction design and mechanistic studies?

Quantum mechanics/molecular mechanics (QM/MM) simulations and density functional theory (DFT) can model reaction pathways and transition states. Tools like Gaussian or ORCA are used to predict activation energies and intermediates. ICReDD’s integrated approach combines these methods with experimental feedback loops to accelerate discovery .

Methodological Considerations

Q. What purification techniques are recommended for this compound?

  • Crystallization : Ethanol-DMF mixtures are effective for removing unreacted starting materials .
  • Column Chromatography : Silica gel with gradient elution (e.g., ethyl acetate/hexane) separates polar impurities.
  • HPLC : Preparative HPLC ensures >95% purity for biological testing .

Q. How should researchers handle stability issues during storage?

  • Store under inert atmosphere (N2_2 or Ar) at –20°C to prevent oxidation of the hydroxymethyl group.
  • Use amber vials to avoid photodegradation.
  • Conduct periodic stability assays via NMR or HPLC to monitor degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(hydroxymethyl)-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile
Reactant of Route 2
6-(hydroxymethyl)-7H-pyrrolo[2,3-d]pyrimidine-2-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.